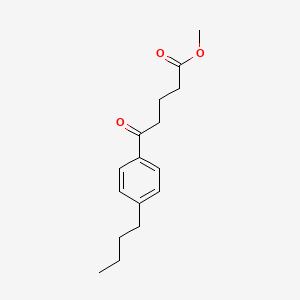
2-(4-hydroxy-2-methylanilino)-6-propan-2-yl-1H-pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-hydroxy-2-methylanilino)-6-propan-2-yl-1H-pyrimidin-4-one is a synthetic organic compound that belongs to the class of pyrimidinones. This compound is characterized by its unique structure, which includes a pyrimidinone core substituted with a hydroxy-methylanilino group and a propan-2-yl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxy-2-methylanilino)-6-propan-2-yl-1H-pyrimidin-4-one typically involves the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between a suitable aldehyde and a urea derivative under acidic or basic conditions.
Substitution with Hydroxy-Methylanilino Group: The hydroxy-methylanilino group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of the pyrimidinone core with 4-hydroxy-2-methylaniline in the presence of a suitable base such as sodium hydride or potassium carbonate.
Introduction of Propan-2-yl Group: The propan-2-yl group can be introduced through an alkylation reaction using an appropriate alkylating agent such as isopropyl bromide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the pyrimidinone core, potentially converting it to a dihydropyrimidinone derivative.
Substitution: The compound can participate in various substitution reactions, such as halogenation or nitration, at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidinone derivatives.
Substitution: Halogenated or nitrated aromatic derivatives.
Applications De Recherche Scientifique
2-(4-hydroxy-2-methylanilino)-6-propan-2-yl-1H-pyrimidin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-hydroxy-2-methylanilino)-6-propan-2-yl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The hydroxy group and the pyrimidinone core are key functional groups that contribute to its binding affinity and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-hydroxyphenylamino)-6-propan-2-yl-1H-pyrimidin-4-one: Similar structure but lacks the methyl group on the aniline ring.
2-(4-methoxyanilino)-6-propan-2-yl-1H-pyrimidin-4-one: Similar structure but has a methoxy group instead of a hydroxy group.
Uniqueness
2-(4-hydroxy-2-methylanilino)-6-propan-2-yl-1H-pyrimidin-4-one is unique due to the presence of both the hydroxy-methylanilino group and the propan-2-yl group, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propriétés
IUPAC Name |
2-(4-hydroxy-2-methylanilino)-6-propan-2-yl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-8(2)12-7-13(19)17-14(16-12)15-11-5-4-10(18)6-9(11)3/h4-8,18H,1-3H3,(H2,15,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIFSNVGMRINJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)NC2=NC(=O)C=C(N2)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)O)NC2=NC(=O)C=C(N2)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6-Methyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B7848450.png)

![1-(3,4-Difluorophenyl)-2-[(2-methoxyphenyl)amino]ethan-1-one](/img/structure/B7848461.png)
![6-Methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B7848465.png)

![2-[[2-(2-Chlorophenoxy)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7848479.png)

![N-[2-(2-hydroxyethoxy)ethyl]-4-methyl-2-(phenoxymethyl)-1,3-thiazole-5-carboxamide](/img/structure/B7848510.png)
![5-Methyl-4-oxo-3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7848511.png)
![5-(2,4-Dimethylphenyl)-3-(2-hydroxyethyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7848521.png)

